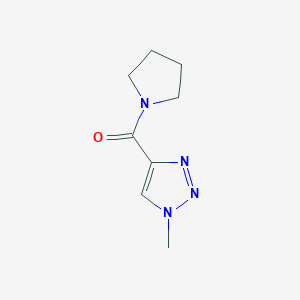
N-cyclopentyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
While specific structural information for N-cyclopentyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not available, similar compounds contain multiple bonds, rotatable bonds, aromatic bonds, secondary amides (aromatic), ethers (aromatic), sulfides, tetrahydro-thiophenes, and pyridines .Scientific Research Applications
Cellular Energy Metabolism and Physiology
Nicotinamide is a form of vitamin B3 and plays a significant role in cellular energy metabolism, impacting various physiological processes. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), essential for ATP production and cellular metabolism. This role suggests potential research applications in studying cellular energy dynamics and metabolic disorders (Maiese et al., 2009).
Antioxidative Effects
Nicotinamide exhibits antioxidative properties, which are of interest in aging, neurodegenerative diseases, and cellular senescence studies. Its ability to suppress reactive oxygen species (ROS) production suggests potential applications in researching mechanisms of aging and developing interventions to mitigate age-related cellular damage (Kwak et al., 2015).
Skin Health and Diseases
Research on nicotinamide has also extended to dermatology, particularly in treating skin conditions like acne vulgaris, melasma, and nonmelanoma skin cancer. Its use in topical formulations to improve skin health and prevent skin cancer highlights potential applications in dermatological research and treatment strategies (Forbat et al., 2017).
Neuroprotection and Cognitive Functions
Nicotinamide's role in neuroprotection and the modulation of cognitive functions, through pathways involving protein kinase B (Akt), sirtuins, and mitochondrial membrane potential, opens avenues for research into neurodegenerative diseases like Alzheimer's and Parkinson's. Investigating nicotinamide's neuroprotective mechanisms could contribute to developing therapeutic strategies against these conditions (Zhong et al., 2004).
Cancer Research
Nicotinamide's influence on cellular survival and death pathways, including those involving poly (ADP-ribose) polymerase (PARP), forkhead transcription factors, and caspases, suggests research applications in cancer therapy. Exploring nicotinamide's effects on cancer cells could lead to novel anticancer treatments (Li et al., 2006).
properties
IUPAC Name |
N-cyclopentyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-12-3-1-2-4-12)11-5-6-14(16-9-11)19-13-7-8-20-10-13/h5-6,9,12-13H,1-4,7-8,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGVXRQZNYYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)


![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)
![N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B2371146.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)

